molecular formula C24H21ClN2O3 B2982836 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide CAS No. 951505-54-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2982836
CAS No.: 951505-54-7
M. Wt: 420.89
InChI Key: KEQDHJUJFIASCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C24H21ClN2O3 and its molecular weight is 420.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide belongs to a class of compounds with promising applications in cancer research. For example, analogues like 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown broad spectrum antitumor activity, demonstrating significant potency against CNS, renal, and breast cancer cell lines. The molecular docking studies indicated that these compounds could inhibit growth of cancer cells by targeting specific kinases such as EGFR-TK and B-RAF kinase, suggesting a similar mechanism could be explored for this compound (Al-Suwaidan et al., 2016).

Antiviral and Antiapoptotic Effects

Research on closely related compounds has shown significant antiviral and antiapoptotic effects, particularly in the context of treating Japanese encephalitis. This suggests the potential of this compound in antiviral research, where its analogues have demonstrated the ability to reduce viral load and increase survival rates in infected mice (Ghosh et al., 2008).

Antimicrobial Activity

Compounds within this chemical family have also been investigated for their antimicrobial properties. Synthesized derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates a potential research path for this compound in developing new antibacterial agents (Bhoi et al., 2015).

Synthesis and Characterization

The synthesis and characterization of similar compounds have been extensively studied, providing a foundation for the development of this compound. Techniques such as X-ray diffraction and NMR spectroscopy have been employed to elucidate the structural aspects of these compounds, aiding in the understanding of their biological activities and potential applications in drug development (Li et al., 2007).

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c25-19-7-10-21(11-8-19)30-16-23(28)26-20-9-12-22-18(14-20)6-13-24(29)27(22)15-17-4-2-1-3-5-17/h1-5,7-12,14H,6,13,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQDHJUJFIASCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.